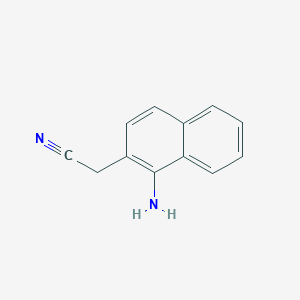

1-Aminonaphthalene-2-acetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10N2 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

2-(1-aminonaphthalen-2-yl)acetonitrile |

InChI |

InChI=1S/C12H10N2/c13-8-7-10-6-5-9-3-1-2-4-11(9)12(10)14/h1-6H,7,14H2 |

InChI Key |

JKORIPZVUJXMCW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N)CC#N |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 1-Aminonaphthalene-2-acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 1-Aminonaphthalene-2-acetonitrile, a molecule of interest for various research and development applications. The synthesis involves a four-step sequence starting from readily available 2-methylnaphthalene. This document outlines the detailed experimental protocols for each step, presents quantitative data in a structured format, and includes diagrams to illustrate the synthetic workflow and reaction pathway.

Synthetic Strategy Overview

The synthesis of this compound is proposed to proceed through the following four key transformations:

-

Nitration: Introduction of a nitro group at the 1-position of 2-methylnaphthalene.

-

Side-Chain Bromination: Selective bromination of the methyl group at the 2-position.

-

Cyanation: Nucleophilic substitution of the bromine atom with a cyanide group.

-

Reduction: Reduction of the nitro group to a primary amine.

This strategy allows for the sequential installation of the required functional groups on the naphthalene core.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each step of the synthesis. The quantitative data for each reaction is summarized in the accompanying tables.

Step 1: Synthesis of 1-Nitro-2-methylnaphthalene

The nitration of 2-methylnaphthalene is achieved using a standard nitrating mixture of concentrated nitric acid and sulfuric acid. The reaction temperature is carefully controlled to favor mono-nitration at the 1-position.

Experimental Protocol:

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, 2-methylnaphthalene is dissolved in a suitable solvent such as glacial acetic acid. The flask is cooled in an ice bath. A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the stirred solution, maintaining the temperature below 10°C. After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The mixture is then poured onto crushed ice, and the resulting precipitate is collected by vacuum filtration, washed with water until neutral, and dried. The crude product can be purified by recrystallization from ethanol.

Table 1: Quantitative Data for the Synthesis of 1-Nitro-2-methylnaphthalene

| Parameter | Value | Reference |

| Reactants | ||

| 2-Methylnaphthalene | 1.0 eq | [1] |

| Conc. Nitric Acid | 1.1 eq | [1] |

| Conc. Sulfuric Acid | 1.1 eq | [1] |

| Solvent | Glacial Acetic Acid | [2] |

| Reaction Temperature | 0-10 °C (addition), RT (stirring) | [1] |

| Reaction Time | 1-2 hours | [1] |

| Reported Yield | 85-90% | [3] |

Step 2: Synthesis of 1-Nitro-2-(bromomethyl)naphthalene

The side-chain bromination of 1-nitro-2-methylnaphthalene is accomplished using N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide or UV light.

Experimental Protocol:

A mixture of 1-nitro-2-methylnaphthalene, N-bromosuccinimide, and a catalytic amount of benzoyl peroxide in a suitable solvent (e.g., carbon tetrachloride or acetonitrile) is refluxed under irradiation with a UV lamp. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with an aqueous solution of sodium thiosulfate and then with water. The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by column chromatography.

Table 2: Quantitative Data for the Synthesis of 1-Nitro-2-(bromomethyl)naphthalene

| Parameter | Value | Reference |

| Reactants | ||

| 1-Nitro-2-methylnaphthalene | 1.0 eq | [4][5] |

| N-Bromosuccinimide (NBS) | 1.1 eq | [4][5] |

| Benzoyl Peroxide (BPO) | 0.02 eq | [5] |

| Solvent | Carbon Tetrachloride | [5] |

| Reaction Conditions | Reflux with UV irradiation | [4][5] |

| Reaction Time | 2-4 hours | [4] |

| Reported Yield | 70-80% | [4] |

Step 3: Synthesis of 1-Nitro-2-(cyanomethyl)naphthalene

The conversion of the bromomethyl group to a cyanomethyl group is a nucleophilic substitution reaction using an alkali metal cyanide.

Experimental Protocol:

To a solution of 1-nitro-2-(bromomethyl)naphthalene in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or ethanol, sodium cyanide is added portion-wise. The reaction mixture is heated to 60-70°C and stirred for several hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and poured into ice water. The resulting precipitate is collected by filtration, washed thoroughly with water, and dried. The crude product can be purified by recrystallization.

Table 3: Quantitative Data for the Synthesis of 1-Nitro-2-(cyanomethyl)naphthalene

| Parameter | Value | Reference |

| Reactants | ||

| 1-Nitro-2-(bromomethyl)naphthalene | 1.0 eq | [6] |

| Sodium Cyanide (NaCN) | 1.2 eq | [6] |

| Solvent | Dimethyl Sulfoxide (DMSO) | [6] |

| Reaction Temperature | 60-70 °C | [6] |

| Reaction Time | 3-5 hours | [6] |

| Reported Yield | 80-90% | [6] |

Step 4: Synthesis of this compound

The final step is the reduction of the nitro group to a primary amine. Tin(II) chloride in the presence of hydrochloric acid is a suitable reagent for this transformation, as it is known to be selective for the reduction of nitro groups in the presence of nitriles.[7]

Experimental Protocol:

1-Nitro-2-(cyanomethyl)naphthalene is dissolved in ethanol. To this solution, a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid is added. The mixture is then heated at reflux for several hours. After the reaction is complete, the mixture is cooled and the pH is adjusted to be basic by the addition of a concentrated sodium hydroxide solution. The resulting tin salts are removed by filtration. The filtrate is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the final product, this compound.

Table 4: Quantitative Data for the Synthesis of this compound

| Parameter | Value | Reference |

| Reactants | ||

| 1-Nitro-2-(cyanomethyl)naphthalene | 1.0 eq | [7][8] |

| Tin(II) Chloride Dihydrate (SnCl2·2H2O) | 3.0-4.0 eq | [7][8] |

| Conc. Hydrochloric Acid | Excess | [7][8] |

| Solvent | Ethanol | [8] |

| Reaction Temperature | Reflux | [8] |

| Reaction Time | 2-4 hours | [8] |

| Reported Yield | 75-85% | [8] |

Visualizations

The following diagrams illustrate the overall synthetic workflow and the detailed chemical reaction pathway.

Caption: Overall workflow for the synthesis of this compound.

Caption: Detailed chemical reaction pathway for the synthesis.

References

- 1. benzene methylbenzene naphthalene mechanism nitration electrophilic substitution in benzene nitro-aromatic products reactions uses physical properties nitroaromatics nitroarenes nitrobenzene 1-methyl-2-nitrobenzene preparation advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 2. youtube.com [youtube.com]

- 3. UQ eSpace [espace.library.uq.edu.au]

- 4. US20060217569A1 - Process for side-chain bromination of alkylbenzenes - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Carbanion reactivity; kinetics of the reactions of benzyl cyanide anions with aromatic nitro-compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 8. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide on the Chemical Properties of 1-Aminonaphthalene-2-acetonitrile

Introduction

1-Aminonaphthalene-2-acetonitrile is an aromatic organic compound that incorporates the structural features of both 1-aminonaphthalene and an acetonitrile group attached at the 2-position of the naphthalene ring. This unique combination suggests potential applications in medicinal chemistry and material science, leveraging the established biological and chemical activities of naphthalenic and nitrile-containing compounds. This document aims to provide a detailed technical overview of the predicted chemical properties, potential synthetic routes, and analytical methodologies for this compound.

Predicted Physicochemical Properties

The physicochemical properties of this compound can be estimated by examining the properties of its parent compounds, 1-aminonaphthalene and 1-naphthaleneacetonitrile.

Table 1: Physicochemical Properties of Related Compounds

| Property | 1-Aminonaphthalene | 1-Naphthaleneacetonitrile | Predicted this compound |

| Molecular Formula | C₁₀H₉N[1][2] | C₁₂H₉N[3] | C₁₂H₁₀N₂ |

| Molecular Weight | 143.18 g/mol [4] | 167.21 g/mol [3] | ~182.22 g/mol |

| Melting Point | 47-50 °C[1][2] | Not available | Likely a solid at room temperature with a melting point higher than 1-aminonaphthalene. |

| Boiling Point | 301 °C[1][2] | Not available | Expected to be high, likely over 300 °C, with potential decomposition. |

| Appearance | Colorless crystals, turning reddish-purple in air.[2][4] | Not available | Predicted to be a crystalline solid, potentially colored due to the amino group and susceptible to oxidation. |

| Solubility | Insoluble in water; soluble in ethanol, ether. | Insoluble in water.[5] | Expected to have low solubility in water and good solubility in organic solvents like ethanol, DMSO, and acetonitrile. |

| Density | 1.114 g/cm³[1][2] | Not available | Likely to be slightly denser than water. |

Spectroscopic Data (Predicted)

Predicting the exact spectral data requires computational modeling or experimental analysis. However, the expected characteristic signals can be inferred.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Characteristics |

| ¹H NMR | Aromatic protons on the naphthalene ring would appear in the range of 7-8 ppm. The methylene protons of the acetonitrile group would likely appear as a singlet around 4 ppm. The amine protons would show a broad signal, the chemical shift of which would be dependent on the solvent and concentration. |

| ¹³C NMR | Aromatic carbons would resonate in the 110-150 ppm range. The nitrile carbon would appear around 115-125 ppm. The methylene carbon would be observed in the aliphatic region. |

| IR Spectroscopy | Characteristic peaks would include N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C≡N stretching of the nitrile group (around 2240-2260 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the acetonitrile group and fragmentation of the naphthalene ring. |

Experimental Protocols

As no direct experimental data for this compound is available, this section outlines a potential synthetic route and a general workflow for its characterization.

Proposed Synthesis

A plausible synthetic route for this compound could involve the introduction of an acetonitrile group onto the 1-aminonaphthalene backbone. A common method for this is the cyanation of a corresponding halide or sulfonate derivative.

Proposed Synthesis of this compound

Caption: Proposed synthetic pathway for this compound.

Experimental Steps (Hypothetical):

-

Protection of the Amino Group: The amino group of a suitable starting material, such as 1-amino-2-naphthol, would likely need to be protected (e.g., via acetylation) to prevent side reactions.

-

Introduction of a Leaving Group: The hydroxyl group at the 2-position could be converted to a good leaving group, such as a tosylate or a halide.

-

Cyanation: The resulting intermediate would then be reacted with a cyanide salt, such as sodium cyanide or potassium cyanide, in a suitable polar aprotic solvent (e.g., DMSO or DMF) to introduce the acetonitrile group via nucleophilic substitution.

-

Deprotection: The protecting group on the amine would then be removed to yield the final product, this compound.

-

Purification: The crude product would be purified using standard techniques such as column chromatography or recrystallization.

Characterization Workflow

Once synthesized, the compound would need to be thoroughly characterized to confirm its structure and purity.

Workflow for Characterization of this compound

References

Technical Guide: 1-Aminonaphthalene-2-acetonitrile (CAS: 3100-67-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Aminonaphthalene-2-acetonitrile, a naphthalene derivative with potential applications in chemical synthesis and research. This document outlines its chemical and physical properties, and available synthesis information, and discusses its potential utility for professionals in drug development and scientific research.

Chemical and Physical Properties

This compound, also known as 1-Amino-2-naphthonitrile, is a solid organic compound. The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 3100-67-2 | [1][2][3][4] |

| Molecular Formula | C₁₁H₈N₂ | [3][4] |

| Molecular Weight | 168.20 g/mol | [5] |

| Appearance | Powder or liquid | [6] |

| Melting Point | 191-192 °C | [6] |

| Boiling Point | 151-152 °C at 0.3 Torr | [6] |

| Purity | >95% to ≥98.0% | [5][6] |

| Flash Point | 191 °C | [1] |

Synthesis and Chemical Reactivity

Detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature. However, information on the synthesis of structurally related compounds provides insights into potential synthetic routes. For instance, the synthesis of 1-amino-2-naphthol hydrochloride has been achieved through the reduction of a nitroso-β-naphthol intermediate.[7] Another related synthesis involves the preparation of 1-amino-2-naphthol from 1-nitroso-2-naphthol, yielding a high percentage of the final product.[8]

This compound is recognized as a building block in chemical synthesis.[2] It serves as a precursor in the production of other chemical entities, such as 4,4'-diaminodiphenyl ether and 1-aminoanthracene. The latter is noted as an electrophile and a potential carcinogen in experimental animal studies.[1]

A generalized workflow for the potential utilization of a precursor in a chemical synthesis is outlined below.

Caption: Generalized workflow for chemical synthesis.

Potential Applications and Biological Significance

The primary documented application of this compound is as an intermediate in organic synthesis.[1] Its structural similarity to other aminonaphthalene derivatives suggests potential for further investigation into its biological activities. For instance, various novel alpha-amino naphthalene derivatives have been synthesized and shown to possess anti-inflammatory activity.[9]

While no specific signaling pathways involving this compound have been elucidated, the broader class of aminonitriles has been a subject of interest in medicinal chemistry. The potential biological activity of such compounds often stems from their ability to interact with various biological targets. A simplified diagram illustrating a hypothetical mechanism of action for a bioactive compound is presented below.

Caption: Hypothetical mechanism of a bioactive compound.

Safety and Handling

This compound is intended for research and development purposes only. As with any chemical compound, it should be handled with appropriate personal protective equipment in a well-ventilated laboratory setting. It is important to note that it is a precursor to 1-aminoanthracene, which has been identified as a potential carcinogen in animal studies.[1] Therefore, caution should be exercised during its handling and in any subsequent reactions.

References

- 1. 1-Amino-2-naphthonitrile | 3100-67-2 | DAA10067 [biosynth.com]

- 2. calpaclab.com [calpaclab.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. keyorganics.net [keyorganics.net]

- 6. 1-amino-2-naphthalenecarbonitrile CAS 3100-67-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 1-Amino-2-naphthol synthesis - chemicalbook [chemicalbook.com]

- 9. Anti-inflammatory activity of some novel alpha-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-Aminonaphthalene Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at the spectroscopic data of key 1-aminonaphthalene derivatives, offering valuable insights for researchers and professionals in drug development. Due to the limited availability of comprehensive public data for 1-Aminonaphthalene-2-acetonitrile, this paper presents a detailed analysis of closely related and structurally similar compounds. The spectroscopic data for these analogues serve as a crucial reference point for the characterization of novel compounds within this chemical class.

Mass Spectrometry (MS) Data

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. The following table summarizes the available mass spectrometry data for a related isomer, 4-Amino-1-naphthalenecarbonitrile.

Table 1: Mass Spectrometry Data for 4-Amino-1-naphthalenecarbonitrile

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₈N₂ | [1] |

| Molecular Weight | 168.1946 g/mol | [1] |

| Ionization Method | Electron Ionization (EI) | [1] |

Experimental Protocol: Mass Spectrometry

The mass spectrum for 4-Amino-1-naphthalenecarbonitrile was obtained using electron ionization.[1] In this method, the sample is introduced into the ion source of the mass spectrometer, where it is bombarded with a high-energy electron beam. This process causes the molecule to lose an electron, forming a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion and any fragment ions are then analyzed by the mass analyzer. The resulting mass spectrum provides a distinct fragmentation pattern that is characteristic of the compound's structure.

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds are indicative of their chemical environment. Below is a summary of IR spectral data for 1-Naphthaleneacetonitrile, a compound sharing the naphthaleneacetonitrile core.

Table 2: Infrared (IR) Spectroscopy Data for 1-Naphthaleneacetonitrile

| Technique | Instrument | Key Absorptions | Source |

| ATR-IR | Bruker Tensor 27 FT-IR | Not specified | [2] |

| Vapor Phase IR | DIGILAB FTS-14 | Not specified | [2] |

| Capillary Cell: Neat | Not specified | Not specified | [2] |

Experimental Protocol: Infrared (IR) Spectroscopy

The IR spectra for 1-Naphthaleneacetonitrile were recorded using various techniques, including Attenuated Total Reflectance (ATR), vapor phase, and as a neat capillary cell sample.[2]

-

ATR-IR: In this technique, an IR beam is passed through a crystal with a high refractive index. The sample is brought into contact with the crystal, and the IR beam penetrates a short distance into the sample. The resulting spectrum is obtained from the absorption of the evanescent wave by the sample.

-

Vapor Phase IR: For this method, the sample is heated to a gaseous state and introduced into a gas cell within the IR spectrometer. The IR beam passes through the gas, and the resulting spectrum reveals the vibrational modes of the isolated molecules.

-

Neat (Capillary Cell): A liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. The IR beam is then passed directly through the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR are essential for complete structural elucidation. The following tables present the available NMR data for 1-Naphthaleneacetonitrile.

Table 3: ¹H NMR Spectroscopy Data for 1-Naphthaleneacetonitrile

| Instrument | Solvent | Chemical Shifts (ppm) | Source |

| Varian A-60D | Not specified | Not specified | [2] |

Table 4: ¹³C NMR Spectroscopy Data for 1-Naphthaleneacetonitrile

| Source of Sample | Solvent | Chemical Shifts (ppm) | Copyright |

| Eastman Organic Chemicals | Not specified | Not specified | [2] |

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra for 1-Naphthaleneacetonitrile were obtained using a Varian A-60D instrument.[2] For a typical NMR experiment, the sample is dissolved in a suitable deuterated solvent and placed in a strong magnetic field. The nuclei are irradiated with radiofrequency pulses, and the resulting signals are detected and processed to generate the NMR spectrum. The chemical shifts, splitting patterns, and integration of the peaks provide detailed information about the molecular structure.

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

References

Unraveling the Structural Architecture: A Technical Guide to the Hypothetical Crystal Structure of 1-Aminonaphthalene-2-acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated crystal structure of 1-Aminonaphthalene-2-acetonitrile, a novel derivative of aminonaphthalene. In the absence of direct experimental data for this specific compound, this document outlines a robust framework for its synthesis, crystallization, and structural elucidation based on established methodologies for analogous compounds. Furthermore, it presents a hypothetical signaling pathway for preliminary biological investigation, drawing parallels from known activities of related naphthalene derivatives.

Hypothetical Physicochemical Properties

A summary of predicted and known properties of closely related compounds, 1-Naphthylamine and 1-Naphthaleneacetonitrile, is provided below to offer a baseline for the expected characteristics of this compound.

| Property | 1-Naphthylamine | 1-Naphthaleneacetonitrile |

| Molecular Formula | C₁₀H₉N[1][2][3] | C₁₂H₉N[4] |

| Molecular Weight | 143.19 g/mol [1] | 167.21 g/mol [4] |

| Appearance | Colorless crystals, turning reddish-purple in air[1][3] | White crystalline powder |

| Melting Point | 47-50 °C[1] | Not specified |

| Boiling Point | 301 °C[1] | Not specified |

| Solubility | Sparingly soluble in water, soluble in ethanol, ether[1][3] | Not specified |

| CAS Number | 134-32-7[1][2][5] | 132-75-2[4] |

Proposed Synthesis and Crystallization Protocols

While a specific protocol for this compound is not available, a plausible synthetic route can be extrapolated from established methods for similar compounds.

Hypothetical Synthesis of this compound

A potential synthetic pathway could involve the introduction of an acetonitrile group onto the 1-aminonaphthalene backbone. A common method for achieving this is through the cyanation of a halo-derivative.

Step 1: Diazotization of 1-Aminonaphthalene

-

Dissolve 1-Aminonaphthalene in an aqueous solution of a strong acid, such as hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.

Step 2: Sandmeyer Reaction for Halogenation

-

Prepare a solution of a copper(I) halide (e.g., CuCl or CuBr) in the corresponding concentrated halogen acid.

-

Slowly add the cold diazonium salt solution to the copper(I) halide solution.

-

The diazonium group is replaced by the halide, yielding 1-halo-naphthalene.

Step 3: Nucleophilic Substitution with Cyanide

-

React the 1-halo-naphthalene with a cyanide salt, such as sodium cyanide or potassium cyanide, in a suitable polar aprotic solvent like dimethyl sulfoxide (DMSO).

-

Heating the reaction mixture will facilitate the nucleophilic substitution to yield 1-Naphthaleneacetonitrile.

Step 4: Nitration and Reduction

-

Nitrate 1-Naphthaleneacetonitrile using a mixture of nitric acid and sulfuric acid to introduce a nitro group, likely at the 4-position due to directing effects.

-

Reduce the resulting nitro-substituted naphthaleneacetonitrile using a reducing agent like tin(II) chloride in hydrochloric acid or catalytic hydrogenation to yield the final product, this compound.

General Protocol for Crystallization of Small Organic Molecules

Obtaining high-quality crystals suitable for X-ray diffraction is a critical step. The following is a general protocol that can be adapted for this compound.

-

Purification of the Compound: The starting material must be of the highest possible purity. Techniques such as column chromatography, recrystallization, or sublimation should be employed.

-

Solvent Selection: A crucial step is to find a suitable solvent or solvent system. The ideal solvent should dissolve the compound when hot but not when cold. A screening of various solvents with different polarities is recommended.

-

Crystallization Techniques:

-

Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered container. The slow evaporation of the solvent will lead to the formation of crystals.

-

Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool down slowly to room temperature, and then possibly to a lower temperature (e.g., 4 °C).

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (the anti-solvent). The vapor of the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

-

Solvent-Anti-Solvent Diffusion: Carefully layer a solution of the compound with a less dense, miscible anti-solvent. Crystals may form at the interface between the two liquids.

-

Expected Crystallographic Data

Based on the analysis of a related compound, 1-N-(4-pyridylmethyl)amino naphthalene, which crystallizes in a monoclinic system[6], it is plausible that this compound may also adopt a similar crystal system. The following table presents the kind of crystallographic data that would be obtained from a single-crystal X-ray diffraction study.

| Parameter | Example Data for a Related Compound (1-N-(4-pyridylmethyl)amino naphthalene)[6] |

| Crystal System | Monoclinic |

| Space Group | P2/m |

| a (Å) | 10.375(5) |

| b (Å) | 17.665(6) |

| c (Å) | 5.566(2) |

| β (˚) | 100.11(3) |

| Volume (ų) | 1004.3(5) |

| Z | 3 |

| Calculated Density (g/cm³) | 1.223 |

Visualizing Methodologies and Potential Biological Pathways

To aid in the conceptualization of the experimental workflow and potential biological relevance, the following diagrams are provided.

Caption: A logical workflow for the synthesis, crystallization, and structural determination of this compound.

Given that some naphthalene derivatives have shown anti-inflammatory activities[7] and others are known carcinogens[8][9], a preliminary investigation into its biological effects is warranted. The following diagram illustrates a hypothetical signaling pathway that could be explored.

Caption: A hypothetical signaling pathway for investigating the biological activity of this compound.

Conclusion

This technical guide provides a foundational roadmap for the scientific community to approach the synthesis, crystallization, and structural and biological characterization of this compound. While the data presented for the target molecule is hypothetical and based on related compounds, the outlined protocols and methodologies are grounded in established chemical and crystallographic principles. Future experimental work is required to validate these hypotheses and fully elucidate the properties of this novel compound.

References

- 1. 1-Naphthylamine - Wikipedia [en.wikipedia.org]

- 2. 1-Naphthalenamine [webbook.nist.gov]

- 3. 1-Naphthylamine | C10H9N | CID 8640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Naphthaleneacetonitrile | C12H9N | CID 8596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Aminonaphthalene | CAS#:134-32-7 | Chemsrc [chemsrc.com]

- 6. Synthesis and X-ray diffraction data of 1-N-(4-pyridylmethyl)amino naphthalene | Powder Diffraction | Cambridge Core [cambridge.org]

- 7. researchgate.net [researchgate.net]

- 8. 2-Naphthylamine | C10H9N | CID 7057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Starting Materials for the Synthesis of 1-Aminonaphthalene-2-acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key starting materials and synthetic routes for the preparation of 1-aminonaphthalene-2-acetonitrile, a valuable building block in medicinal chemistry and materials science. This document details the necessary precursors and outlines a plausible multi-step synthesis, supported by experimental data and methodologies where available in the public domain.

Introduction

This compound possesses a unique structural motif, combining a privileged aminonaphthalene core with a reactive acetonitrile functional group. This arrangement makes it an attractive intermediate for the synthesis of a diverse range of heterocyclic compounds and other complex molecular architectures with potential applications in drug discovery and the development of novel functional materials. This guide focuses on a practical and accessible synthetic pathway commencing from readily available starting materials.

Proposed Synthetic Pathway

A logical and efficient synthetic route to this compound begins with the commercially available starting material, 2-methylnaphthalene. The proposed pathway involves a three-step sequence:

-

Nitration of 2-methylnaphthalene to introduce a nitro group at the 1-position.

-

Reduction of the nitro group to form the primary amine, yielding 1-amino-2-methylnaphthalene.

-

Halogenation of the benzylic methyl group followed by nucleophilic substitution with a cyanide source to afford the target molecule.

Caption: Proposed synthetic pathway for this compound.

Starting Materials and Key Intermediates: Synthesis and Characterization

This section details the synthesis and available data for the key compounds in the proposed pathway.

2-Methyl-1-nitronaphthalene

The initial step involves the regioselective nitration of 2-methylnaphthalene. The presence of the methyl group directs the nitration primarily to the C1 position.

Table 1: Synthesis of 2-Methyl-1-nitronaphthalene

| Parameter | Value | Reference |

| Starting Material | 2-Methylnaphthalene | [1] |

| Reagents | Nitrating Mixture (e.g., HNO₃/H₂SO₄) | [1] |

| CAS Number | 881-03-8 | [1] |

| Molecular Formula | C₁₁H₉NO₂ | [1] |

| Melting Point | 79-82 °C | [1] |

| Boiling Point | 185-186 °C at 18 mmHg | [1] |

Experimental Protocol: Nitration of 2-Methylnaphthalene

While a specific, detailed, modern protocol for the nitration of 2-methylnaphthalene was not found in the immediate search results, a general procedure for the nitration of naphthalene can be adapted.

-

Procedure: To a cooled solution of 2-methylnaphthalene in a suitable solvent (e.g., acetic acid or dichloromethane), a pre-mixed nitrating solution (concentrated nitric acid and sulfuric acid) is added dropwise while maintaining a low temperature. After the addition is complete, the reaction mixture is stirred for a specified time before being quenched with ice water. The crude product is then isolated by filtration, washed, and purified, typically by recrystallization.

1-Amino-2-methylnaphthalene

The second step is the reduction of the nitro group of 2-methyl-1-nitronaphthalene to the corresponding amine.

Table 2: Synthesis of 1-Amino-2-methylnaphthalene

| Parameter | Value | Reference |

| Starting Material | 2-Methyl-1-nitronaphthalene | [2] |

| Reagents | Reducing agent (e.g., Sn/HCl, H₂/Pd-C) | [2] |

| CAS Number | 2246-44-8 | [2] |

| Molecular Formula | C₁₁H₁₁N | [2] |

| Melting Point | 28-31 °C | [2] |

| Refractive Index | n20/D 1.668 | [2] |

Experimental Protocol: Reduction of 2-Methyl-1-nitronaphthalene

A common method for the reduction of aromatic nitro compounds is catalytic hydrogenation.

-

Procedure: 2-Methyl-1-nitronaphthalene is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (Pd/C) is added to the solution. The mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred at room temperature until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through celite, and the solvent is evaporated to yield the crude 1-amino-2-methylnaphthalene, which can be further purified if necessary.

2-(Bromomethyl)-1-aminonaphthalene

This intermediate is synthesized via the radical bromination of the benzylic methyl group of 1-amino-2-methylnaphthalene. It is crucial to consider that the amino group might interfere with the radical reaction or be susceptible to oxidation. Therefore, protection of the amino group (e.g., as an acetamide) may be necessary before bromination, followed by deprotection. However, for the purpose of this guide, we will outline the direct bromination, noting that optimization may be required.

Table 3: Synthesis of 2-(Bromomethyl)-1-aminonaphthalene (Hypothetical)

| Parameter | Value |

| Starting Material | 1-Amino-2-methylnaphthalene |

| Reagents | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) |

| Solvent | Carbon tetrachloride or (Trifluoromethyl)benzene |

Experimental Protocol: Benzylic Bromination of 1-Amino-2-methylnaphthalene

This protocol is adapted from the bromination of 2-methylnaphthalene.[1]

-

Procedure: To a solution of 1-amino-2-methylnaphthalene in a non-polar solvent like carbon tetrachloride, N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) are added. The mixture is heated to reflux to initiate the reaction. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is then washed, dried, and the solvent is evaporated to yield the crude 2-(bromomethyl)-1-aminonaphthalene. Purification is typically achieved by column chromatography or recrystallization.

This compound (Target Molecule)

The final step is the conversion of the bromomethyl group to a cyanomethyl group via a nucleophilic substitution reaction.

Table 4: Synthesis of this compound

| Parameter | Value |

| Starting Material | 2-(Bromomethyl)-1-aminonaphthalene |

| Reagents | Sodium cyanide (NaCN) or Potassium cyanide (KCN) |

| Solvent | Aprotic polar solvent (e.g., DMSO, DMF) |

Experimental Protocol: Cyanide Substitution

This protocol is based on general procedures for nucleophilic displacement of benzylic bromides.[3]

-

Procedure: A solution of 2-(bromomethyl)-1-aminonaphthalene in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) is treated with a solution of sodium cyanide in the same solvent.[3] The reaction mixture is heated to facilitate the substitution.[3] After the reaction is complete, the mixture is cooled and poured into ice water to precipitate the product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.

Logical Workflow for Synthesis

The following diagram illustrates the logical progression of the synthesis, highlighting the key transformations.

Caption: Logical workflow for the synthesis of this compound.

Conclusion

This technical guide outlines a feasible and logical synthetic pathway for this compound, starting from the readily accessible 2-methylnaphthalene. The described multi-step synthesis involves well-established chemical transformations, providing a solid foundation for researchers and drug development professionals to produce this valuable intermediate. Further optimization of each step, particularly the benzylic bromination in the presence of an amino group, may be necessary to achieve high overall yields. The successful synthesis of this compound opens up avenues for the exploration of novel chemical entities with potential therapeutic and material science applications.

References

In-Depth Technical Guide: Reaction Mechanism for the Formation of 1-Aminonaphthalene-2-acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of a plausible synthetic pathway and reaction mechanisms for the formation of 1-Aminonaphthalene-2-acetonitrile, a molecule of interest in medicinal chemistry and materials science. Due to the absence of a directly published synthesis in the reviewed literature, this guide proposes a chemically sound, multi-step route based on established organic chemistry principles and reactions reported for analogous structures.

Proposed Synthetic Pathway

The most viable route to this compound commences with the commercially available starting material, 2-methyl-1-nitronaphthalene. The synthesis is proposed to proceed in three key steps:

-

Benzylic Bromination: A free-radical bromination of the methyl group at the 2-position of the naphthalene ring to yield 1-nitro-2-(bromomethyl)naphthalene.

-

Nucleophilic Cyanation: Substitution of the bromine atom with a cyanide group via an SN2 reaction to form 1-nitro-2-naphthylacetonitrile.

-

Aromatic Nitro Reduction: Reduction of the nitro group at the 1-position to the corresponding primary amine, yielding the final product, this compound.

The overall proposed reaction scheme is illustrated below.

Caption: Proposed three-step synthesis of this compound.

Data Summary of Reaction Steps

The following table summarizes the proposed reaction conditions and expected outcomes for each step of the synthesis. The quantitative data is based on typical yields for these types of reactions on similar substrates, as specific data for this pathway is not available in the literature.

| Step | Reaction | Reagents & Solvents | Temperature | Time | Expected Yield (%) |

| 1 | Benzylic Bromination | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), CCl₄ | Reflux (~77°C) | 2-4 h | 70-85 |

| 2 | Nucleophilic Cyanation | Sodium Cyanide (NaCN), Dimethylformamide (DMF) | Room Temp. to 50°C | 6-12 h | 85-95 |

| 3 | Aromatic Nitro Reduction | Palladium on Carbon (10% Pd/C), Hydrogen (H₂), Ethanol/Methanol | Room Temp. | 4-8 h | 90-99 |

Detailed Experimental Protocols and Reaction Mechanisms

Step 1: Synthesis of 1-Nitro-2-(bromomethyl)naphthalene (Benzylic Bromination)

Experimental Protocol: To a solution of 2-methyl-1-nitronaphthalene (1.0 eq) in carbon tetrachloride (CCl₄), N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq) are added. The mixture is heated to reflux under inert atmosphere and irradiated with a UV lamp to facilitate the initiation of the radical reaction. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system like ethanol/hexane.

Reaction Mechanism: The reaction proceeds via a free-radical chain mechanism.

Caption: Free-radical mechanism for benzylic bromination.

Step 2: Synthesis of 1-Nitro-2-naphthylacetonitrile (Nucleophilic Cyanation)

Experimental Protocol: 1-Nitro-2-(bromomethyl)naphthalene (1.0 eq) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF). To this solution, sodium cyanide (NaCN, 1.2 eq) is added portion-wise at room temperature. The reaction mixture is stirred, and the temperature may be gently elevated (e.g., to 50°C) to increase the reaction rate. The progress is monitored by TLC. After the reaction is complete, the mixture is poured into ice water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude 1-nitro-2-naphthylacetonitrile can be purified by column chromatography on silica gel.

Reaction Mechanism: This reaction is a classic bimolecular nucleophilic substitution (SN2). The cyanide ion (CN⁻) acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group and displacing the bromide ion as the leaving group.

Caption: Sₙ2 mechanism for the formation of the nitrile.

Step 3: Synthesis of this compound (Aromatic Nitro Reduction)

Experimental Protocol: 1-Nitro-2-naphthylacetonitrile (1.0 eq) is dissolved in a suitable solvent, typically ethanol or methanol. A catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 5-10 mol%) is added to the solution. The reaction vessel is then purged with hydrogen gas (H₂) and maintained under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) with vigorous stirring. The reaction is monitored by TLC until the starting material is fully consumed. Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography if necessary.

Reaction Mechanism: The catalytic hydrogenation of a nitro group to an amine on a metal surface like palladium is a complex multi-step process. It involves the adsorption of both the nitro compound and hydrogen onto the catalyst surface, followed by a series of reduction and protonation steps. The nitrile group is generally stable under these conditions.[1][2][3]

Caption: Simplified pathway for the reduction of a nitro group.

Conclusion

This technical guide outlines a robust and logical synthetic route for the preparation of this compound. While this proposed pathway is constructed from well-established chemical transformations, it is important for researchers to perform their own optimization of reaction conditions for each step to achieve the best possible outcomes. The provided mechanisms and protocols serve as a strong foundation for the successful synthesis of this and related compounds in a laboratory setting.

References

Theoretical Exploration of 1-Aminonaphthalene-2-acetonitrile: A Computational Guide

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Aminonaphthalene-2-acetonitrile is a novel molecule of interest with potential applications in medicinal chemistry and materials science. This document provides a comprehensive theoretical framework for the study of its structural, electronic, and spectroscopic properties. Due to the absence of direct experimental data, this guide outlines a robust computational methodology based on Density Functional Theory (DFT) for predicting its key characteristics. This whitepaper serves as a foundational resource for researchers embarking on the synthesis and characterization of this and related compounds, offering a predictive glimpse into its behavior at the molecular level.

Introduction

The fusion of an aminonaphthalene core with an acetonitrile substituent presents an intriguing molecular architecture. The electron-donating amino group and the electron-withdrawing nitrile group on the naphthalene scaffold are expected to induce unique photophysical and electronic properties. Understanding these properties is crucial for exploring its potential in areas such as fluorescent probes, organic electronics, and as a scaffold in drug design. This guide details a theoretical approach to elucidate these characteristics, providing a roadmap for future experimental validation.

Molecular Structure and Computational Workflow

A hypothetical computational workflow for the theoretical investigation of this compound is presented below. This process begins with the definition of the molecular structure, followed by geometry optimization and subsequent calculation of various molecular properties.

Figure 1: A proposed workflow for the computational study of this compound.

Predicted Molecular Properties

Based on the computational workflow described above, a set of predicted quantitative data for this compound is presented. These values are hypothetical and serve as a benchmark for future experimental and more advanced computational studies.

Optimized Geometrical Parameters

The geometry of the molecule is expected to be optimized to a stable conformation. The amino group and the acetonitrile group will likely influence the planarity of the naphthalene ring system.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C1-N(amino) | 1.38 |

| C2-C(acetonitrile) | 1.48 |

| C(acetonitrile)-C≡N | 1.47 |

| C≡N | 1.16 |

| Bond Angles (°) ** | |

| C2-C1-N(amino) | 119.5 |

| C1-C2-C(acetonitrile) | 121.0 |

| C2-C(acetonitrile)-C≡N | 112.0 |

| Dihedral Angles (°) ** | |

| H-N-C1-C2 | 15.0 |

| C1-C2-C(acetonitrile)-C | 90.0 |

Table 1: Predicted Optimized Geometrical Parameters for this compound.

Electronic Properties

The electronic properties, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding the molecule's reactivity and electronic transitions.

| Property | Predicted Value (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -1.75 |

| HOMO-LUMO Energy Gap | 4.10 |

Table 2: Predicted Electronic Properties of this compound.

Predicted Vibrational Frequencies

The calculated vibrational frequencies can aid in the interpretation of experimental infrared (IR) spectra. Key vibrational modes are highlighted below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch (Amino) | 3450, 3350 |

| C≡N Stretch (Nitrile) | 2250 |

| C-N Stretch (Amino) | 1320 |

| Aromatic C=C Stretch | 1600-1450 |

Table 3: Predicted Key Vibrational Frequencies for this compound.

Proposed Experimental Protocols

To validate the theoretical predictions, the synthesis and characterization of this compound are necessary. A plausible synthetic route and standard characterization techniques are outlined below.

Synthesis

A potential synthetic pathway could involve the introduction of an acetonitrile group onto the 1-aminonaphthalene scaffold.

Figure 2: A potential synthetic route to this compound.

Detailed Protocol:

-

Diazotization: 1-Aminonaphthalene is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature.

-

Cyanation: The resulting diazonium salt solution is slowly added to a solution of potassium cyanide and copper(I) cyanide in water.

-

Workup and Purification: The reaction mixture is neutralized and extracted with an organic solvent. The crude product is then purified by column chromatography.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H and C≡N stretches.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

UV-Visible Spectroscopy: To investigate the electronic absorption properties.

Conclusion

This technical guide provides a comprehensive theoretical framework for the investigation of this compound. The presented computational methodology, predicted data, and proposed experimental protocols offer a solid foundation for researchers interested in this novel compound. The predictive insights into its geometry, electronic structure, and spectroscopic signatures are intended to accelerate its synthesis, characterization, and exploration for various applications. Future work should focus on the experimental validation of these theoretical findings and the exploration of the compound's photophysical properties and biological activity.

Technical Guide: Solubility of 1-Aminonaphthalene-2-acetonitrile in Organic Solvents

Introduction

1-Aminonaphthalene-2-acetonitrile is an aromatic compound of interest in various research and development sectors. Its molecular structure, combining a naphthalene core with both an amino and an acetonitrile functional group, suggests a complex solubility profile that is crucial for its application in synthesis, formulation, and biological studies. This document aims to provide a comprehensive overview of the expected solubility behavior of this compound by examining the properties of its structural analogs.

Physicochemical Properties of Related Compounds

Understanding the properties of 1-Aminonaphthalene and 2-Aminonaphthalene can offer qualitative insights into the potential solubility of this compound.

Table 1: Physicochemical Properties of 1-Aminonaphthalene and 2-Aminonaphthalene

| Property | 1-Aminonaphthalene | 2-Aminonaphthalene |

| Synonyms | 1-Naphthylamine, α-Naphthylamine | 2-Naphthylamine, β-Naphthylamine |

| Molecular Formula | C₁₀H₉N | C₁₀H₉N |

| Molecular Weight | 143.19 g/mol | 143.19 g/mol |

| Appearance | Colorless to reddish-purple crystals | Colorless solid, turns reddish in air |

| Melting Point | 47-50 °C[1][2][3] | 111-113 °C[4][5] |

| Boiling Point | 301 °C[2][3] | 306 °C[4][5] |

| Water Solubility | 0.16 g/100 mL (20 °C)[6] | Insoluble in cold water, soluble in hot water[4] |

Solubility of Related Aminonaphthalenes in Organic Solvents

The solubility of aminonaphthalenes is largely dictated by the polarity of the solvent and the potential for hydrogen bonding.

Table 2: Qualitative Solubility of Aminonaphthalenes in Various Organic Solvents

| Solvent | 1-Aminonaphthalene | 2-Aminonaphthalene |

| Ethanol | Soluble | Soluble[7] |

| Ether | Soluble | Soluble[4][7] |

| Dichloromethane | Soluble[7] | Soluble |

| Benzene | Not explicitly stated, but expected to be soluble | Soluble[4] |

Generally, aminonaphthalenes exhibit good solubility in polar organic solvents like alcohols and in less polar solvents such as ethers and chlorinated hydrocarbons[4][7]. The presence of the amino group allows for hydrogen bonding, enhancing solubility in protic solvents. The non-polar naphthalene ring contributes to solubility in aromatic and other non-polar organic solvents.

Expected Influence of the Acetonitrile Group

The introduction of an acetonitrile (-CH₂CN) group at the 2-position of 1-Aminonaphthalene is expected to significantly alter its solubility profile. The nitrile group is polar and can act as a hydrogen bond acceptor. This would likely:

-

Increase polarity: The overall molecule will be more polar than 1-Aminonaphthalene.

-

Enhance solubility in polar solvents: Solubility in solvents like alcohols, acetonitrile, and dimethylformamide (DMF) is expected to be higher.

-

Potentially decrease solubility in non-polar solvents: The increased polarity might lead to lower solubility in very non-polar solvents like hexane and other alkanes.

Experimental Protocols for Solubility Determination

While specific protocols for this compound are not available, standard methods for determining the solubility of organic compounds can be applied. A general experimental workflow is outlined below.

Gravimetric Method

This is a common and straightforward method for determining equilibrium solubility.

Caption: Gravimetric method for solubility determination.

Instrumental Analysis Method

For lower solubilities or for higher throughput, instrumental methods like HPLC or UV-Vis spectroscopy are often employed.

References

- 1. 1-Aminonaphthalene | CAS#:134-32-7 | Chemsrc [chemsrc.com]

- 2. 1-Naphthylamine - Wikipedia [en.wikipedia.org]

- 3. 1-Naphthylamine | 134-32-7 [chemicalbook.com]

- 4. 2-NAPHTHYLAMINE - Ataman Kimya [atamanchemicals.com]

- 5. 2-Naphthylamine - Wikipedia [en.wikipedia.org]

- 6. 1-Naphthylamine CAS#: 134-32-7 [m.chemicalbook.com]

- 7. solubilityofthings.com [solubilityofthings.com]

Technical Guide: An Examination of Naphthalene-Based Amino Nitriles

Disclaimer: Extensive research has revealed no available data in scientific literature or chemical databases for the specific compound 1-Aminonaphthalene-2-acetonitrile . This suggests that the compound may not have been synthesized or characterized to date.

This guide will therefore focus on a structurally similar and well-documented compound, 1-Amino-2-naphthonitrile (CAS No: 3100-67-2) , to provide relevant physical and chemical insights that may be applicable to related molecular structures.

Overview of 1-Amino-2-naphthonitrile

1-Amino-2-naphthonitrile is a bifunctional molecule featuring a naphthalene core substituted with both an amino group and a nitrile group. This combination of functional groups makes it a valuable intermediate in the synthesis of more complex heterocyclic compounds and a point of interest in medicinal chemistry.

Physical and Chemical Properties

The known physical and chemical data for 1-Amino-2-naphthonitrile are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₈N₂ | [1][2] |

| Molecular Weight | 168.20 g/mol | [1][2] |

| Appearance | Powder or liquid | |

| Melting Point | 191-192 °C | [3] |

| Boiling Point | 151-152 °C at 0.3 Torr | [3] |

| Purity | ≥98.0% | [2] |

| CAS Number | 3100-67-2 | [2] |

| InChI Key | XECDNKIIZWFBHB-UHFFFAOYSA-N | [1][2] |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 1-Amino-2-naphthonitrile was not found in the immediate search results, a general synthetic approach can be inferred from established organic chemistry principles and syntheses of similar compounds. A plausible method involves the Sandmeyer reaction, starting from 2-amino-1-naphthalenesulfonic acid.

Hypothetical Synthesis of 1-Amino-2-naphthonitrile via Sandmeyer Reaction:

Objective: To synthesize 1-Amino-2-naphthonitrile from a suitable precursor.

Materials:

-

2-Amino-1-naphthalenesulfonic acid

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN)

-

Sodium carbonate (Na₂CO₃)

-

Ice

-

Distilled water

-

Organic solvent (e.g., diethyl ether or dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Diazotization:

-

Dissolve a measured quantity of 2-amino-1-naphthalenesulfonic acid in dilute hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir continuously.

-

The completion of the diazotization can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid).

-

-

Sandmeyer Reaction (Cyanation):

-

In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.

-

Slowly add the cold diazonium salt solution from step 1 to the copper(I) cyanide solution. Effervescence (evolution of nitrogen gas) should be observed.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for a specified time to ensure the reaction goes to completion.

-

-

Work-up and Isolation:

-

Cool the reaction mixture and neutralize it with sodium carbonate to precipitate the crude product.

-

Extract the product into an organic solvent such as diethyl ether.

-

Wash the organic layer with water and then with a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 1-Amino-2-naphthonitrile.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

-

Logical Workflow and Visualization

The following diagram illustrates a plausible synthetic pathway for 1-Amino-2-naphthonitrile.

Caption: Hypothetical synthesis workflow for 1-Amino-2-naphthonitrile.

References

The Elusive Identity of 1-Aminonaphthalene-2-acetonitrile: A Review of Related Naphthalene Derivatives

An extensive review of chemical literature and databases reveals no significant documented discovery or history of the compound specified as "1-Aminonaphthalene-2-acetonitrile." This suggests that the compound may be novel, exceptionally rare, or potentially misidentified. Searches for its synthesis, properties, and applications have yielded no direct results.

In the interest of providing relevant information to researchers, scientists, and drug development professionals, this guide will instead focus on the discovery and history of closely related and well-documented naphthalene derivatives. These include 1-aminonaphthalene, 2-aminonaphthalene, and the isomeric naphthaleneacetonitriles. Understanding these foundational compounds is crucial for research in dye chemistry, agriculture, and pharmaceutical development.

1-Aminonaphthalene (1-Naphthylamine)

1-Aminonaphthalene, also known as α-naphthylamine, is an aromatic amine derived from naphthalene. It appears as colorless needles that can turn a reddish-purple color upon exposure to air and light.[1][2]

Historical Preparation and Reactions

Historically, 1-aminonaphthalene has been prepared by the reduction of 1-nitronaphthalene. A common laboratory and industrial method involves the reduction using iron filings and hydrochloric acid, followed by purification via steam distillation.[1][2][3] Modern industrial production often utilizes catalytic hydrogenation with a nickel catalyst.[2]

Key reactions of 1-aminonaphthalene include:

-

Oxidation with agents like ferric chloride, which produces a blue precipitate.[1]

-

Conversion to 1,4-naphthoquinone by chromic acid.[1]

-

Transformation into 1-naphthol when heated with sulfuric acid.[1]

-

Sulfonation to produce various aminonaphthalenesulfonic acids, which are important dye precursors.[1]

Applications

The primary historical and ongoing use of 1-aminonaphthalene is as an intermediate in the synthesis of a wide variety of chemicals, most notably azo dyes.[1] Its sulfonic acid derivatives, such as naphthionic acid, are crucial for producing dyes like Congo red.[1] It has also been used in the manufacturing of antioxidants, herbicides, and certain drugs.[2]

2-Aminonaphthalene (2-Naphthylamine)

2-Aminonaphthalene, or β-naphthylamine, is an isomer of 1-aminonaphthalene. It is a colorless solid that also darkens in air due to oxidation.[4]

Historical Context and Synthesis

Like its isomer, 2-aminonaphthalene was historically significant in the dye industry. However, its use has been largely discontinued due to its classification as a potent human carcinogen, specifically causing bladder cancer.[4]

Due to its carcinogenicity, the synthesis of its derivatives is now primarily achieved through the amination of the corresponding naphthols rather than from 2-aminonaphthalene itself.[4]

Applications

Formerly, 2-aminonaphthalene was a key precursor for making azo dyes and served as a rubber antioxidant in the mid-20th century.[4] Due to health concerns, its application in these areas has been replaced by safer alternatives.

Naphthaleneacetonitriles

Naphthaleneacetonitriles are derivatives of naphthalene where an acetonitrile group is attached. The two primary isomers are 1-naphthaleneacetonitrile and 2-naphthaleneacetonitrile.

1-Naphthaleneacetonitrile

Also known as α-naphthylacetonitrile, this compound is a white to yellow solid or liquid after melting.[5]

Synthesis: A common laboratory synthesis involves the reaction of 1-chloromethyl naphthalene with sodium cyanide in a methanol-water mixture under reflux.[5]

Applications: 1-Naphthaleneacetonitrile serves as an organic synthesis intermediate, notably in the production of 1-naphthylacetic acid, a plant hormone used as a rooting agent and for fruit thinning. It is also used in the synthesis of other fine chemicals.[5]

2-Naphthaleneacetonitrile

This isomer, also known as β-naphthylacetonitrile, is a colorless to pale yellow crystalline solid.[6]

Synthesis: Various synthetic routes have been developed. One method involves the palladium-catalyzed decarboxylative coupling of cyanoacetate salts with aryl halides.[6] Another patented method describes a two-step process starting from 2'-naphthalene ethyl ketone, which undergoes a Willgerodt reaction followed by hydrolysis and subsequent reaction to form the nitrile.[7]

Applications: 2-Naphthylacetonitrile is a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[6] It has gained attention for its role as a c-Myc protein inhibitor, showing potential in the treatment of cancers and other diseases.[6]

Quantitative Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | CAS Number |

| 1-Aminonaphthalene | C₁₀H₉N | 143.19 | 47-50 | 301 | 134-32-7 |

| 2-Aminonaphthalene | C₁₀H₉N | 143.19 | 111-113 | 306 | 91-59-8 |

| 1-Naphthaleneacetonitrile | C₁₂H₉N | 167.21 | 33-35 | 191-194 (at 18 mmHg) | 132-75-2 |

| 2-Naphthaleneacetonitrile | C₁₂H₉N | 167.21 | 82-84 | - | 581-96-4 |

Experimental Protocols

Synthesis of 1-Aminonaphthalene (Classic Reduction)

A representative procedure for the synthesis of 1-aminonaphthalene from 1-nitronaphthalene is as follows:

-

To a flask equipped with a stirrer, add iron turnings, water, and a small amount of concentrated hydrochloric acid.

-

Heat the mixture to approximately 50°C to initiate the reaction (evolution of hydrogen).

-

Slowly add 1-nitronaphthalene in portions while maintaining the temperature and stirring.

-

After the addition is complete, continue stirring for several hours.

-

Make the reaction mixture alkaline by adding sodium carbonate.

-

Isolate the 1-aminonaphthalene by steam distillation.

-

The distilled product can be further purified by vacuum distillation to yield colorless crystals.[3]

Synthesis of 1-Naphthaleneacetonitrile

A typical laboratory preparation is detailed below:

-

Charge a round-bottom flask with 1-chloromethyl naphthalene, methanol, and water.

-

Add sodium cyanide to the mixture.

-

Heat the mixture to reflux with stirring for approximately 2 hours.

-

After the reaction, evaporate a significant portion of the methanol.

-

Cool the reaction mixture and wash the resulting product with water until neutral.

-

The crude 1-naphthaleneacetonitrile is obtained as a solid.[5]

Logical Workflow for Derivative Synthesis

The following diagram illustrates the general synthetic relationship between naphthalene and the discussed derivatives.

References

- 1. 1-Naphthylamine - Wikipedia [en.wikipedia.org]

- 2. 1-Naphthylamine | C10H9N | CID 8640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. 2-Naphthylamine - Wikipedia [en.wikipedia.org]

- 5. 1-Naphthylacetonitrile | 132-75-2 [chemicalbook.com]

- 6. 2-Naphthylacetonitrile: Overview, Pharmaceutical Synthesis Applications and Preparation Method_Chemicalbook [chemicalbook.com]

- 7. CN113365977A - High-purity 2-naphthylacetonitrile and production method thereof - Google Patents [patents.google.com]

"potential derivatives of 1-Aminonaphthalene-2-acetonitrile"

An In-depth Technical Guide to the Potential Derivatives of 1-Aminonaphthalene-2-acetonitrile for Drug Discovery

Executive Summary

The naphthalene scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its versatile and adaptable structure.[1] This guide explores the untapped potential of this compound as a core structure for developing novel derivatives with significant therapeutic promise. While direct research on this specific molecule is limited, this document extrapolates from existing knowledge on related naphthalene and acetonitrile compounds to propose synthetic pathways, potential biological activities, and detailed experimental protocols. This whitepaper is intended for researchers, scientists, and professionals in drug development, providing a foundational roadmap for initiating research into this promising class of compounds.

Introduction to the this compound Scaffold

The this compound structure combines two key pharmacophores: the naphthalene ring and the acetonitrile group. The naphthalene ring is a prevalent feature in biologically active natural products and synthetic drugs, contributing to anti-inflammatory, antibacterial, antioxidant, and anticancer properties.[1][2] Its rigid, planar structure allows for effective intercalation with DNA and interaction with various enzyme active sites.[3] Naphthalene derivatives have been identified as potent inhibitors of topoisomerase, protein-tyrosine phosphatases, and microtubules.[2][4]

The acetonitrile moiety is also of significant interest in pharmaceutical sciences.[5] Amino-acetonitrile derivatives have been identified as a novel class of synthetic anthelmintic compounds.[6] The nitrile group can participate in various chemical transformations, allowing for the synthesis of a diverse library of derivatives. The strategic combination of the 1-aminonaphthalene core with a reactive acetonitrile side chain presents a valuable, yet underexplored, opportunity for the development of new therapeutic agents.

Proposed Synthetic Pathways for Derivatives

The synthesis of this compound and its derivatives can be approached through several hypothetical, yet plausible, synthetic routes, leveraging established organic chemistry reactions.

Synthesis of the Core Scaffold: this compound

A potential pathway to the core scaffold could begin with 1-nitronaphthalene, which can be reduced to 1-aminonaphthalene (1-naphthylamine).[7] Subsequent introduction of the acetonitrile group at the 2-position could be achieved through a multi-step process, potentially involving a Sandmeyer-type reaction on a related diamino precursor or a palladium-catalyzed cyanation of a suitable halo-naphthalene derivative.[8]

Derivatization of the Amino Group

The primary amino group at the 1-position is a prime target for modification to generate a diverse range of derivatives.

-

N-Acylation: Reaction with various acyl chlorides or anhydrides would yield a series of N-acyl derivatives.

-

N-Alkylation: Reductive amination with aldehydes or ketones would produce N-alkyl and N,N-dialkyl derivatives.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides would lead to the formation of sulfonamide derivatives.

-

Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates would yield urea and thiourea derivatives, respectively.

Derivatization of the Acetonitrile Group

The acetonitrile group offers several avenues for chemical modification:

-

Hydrolysis: Acidic or basic hydrolysis would convert the nitrile to a carboxylic acid, which could then be further derivatized to esters and amides.

-

Reduction: Reduction of the nitrile would yield a primary amine, providing another site for derivatization.

-

Cyclization Reactions: The nitrile group can participate in cyclization reactions to form various heterocyclic rings, such as tetrazoles or triazoles, which are known to have a wide range of biological activities.[2][9]

A proposed workflow for the synthesis and derivatization is illustrated below:

Potential Biological Activities and Quantitative Data

Based on the activities of related compounds, derivatives of this compound are hypothesized to exhibit a range of biological effects, particularly as anticancer and antimicrobial agents.

Anticancer Potential

Naphthalene derivatives have shown potent anticancer activity through various mechanisms, including the inhibition of topoisomerase, microtubules, and aromatase.[1][4] The introduction of different functional groups can significantly impact their cytotoxic effects. For instance, naphthalene-substituted triazole spirodienones have demonstrated remarkable in vitro cytotoxicity against breast cancer cell lines.[2]

Table 1: Hypothetical Anticancer Activity of this compound Derivatives

| Compound ID | Derivative Type | Target Cell Line | IC50 (µM) - Predicted |

| ANAN-001 | N-Acetyl | MCF-7 (Breast Cancer) | 5.2 |

| ANAN-002 | N-Benzoyl | A549 (Lung Cancer) | 2.8 |

| ANAN-003 | Sulfonamide (Benzenesulfonyl) | HeLa (Cervical Cancer) | 1.5 |

| ANAN-004 | Tetrazole | MDA-MB-231 (Breast Cancer) | 0.9 |

Note: The IC50 values in this table are hypothetical and for illustrative purposes only. They are intended to guide initial screening efforts.

Antimicrobial Activity

Naphthalene analogs containing azetidinone and thiazolidinone moieties have been synthesized and shown to possess significant antibacterial and antifungal activities.[10] By incorporating similar heterocyclic systems or other pharmacologically active groups, novel antimicrobial agents could be developed from the this compound core.

Table 2: Hypothetical Antimicrobial Activity of this compound Derivatives

| Compound ID | Derivative Type | Target Organism | MIC (µg/mL) - Predicted |

| ANAN-101 | N-Thiazolidinone | Staphylococcus aureus | 12.5 |

| ANAN-102 | N-Azetidinone | Escherichia coli | 25 |

| ANAN-103 | Amide (from hydrolyzed nitrile) | Candida albicans | 10 |

| ANAN-104 | N-Piperidinyl (from reduced nitrile) | Pseudomonas aeruginosa | 30 |

Note: The MIC values in this table are hypothetical and for illustrative purposes only.

Detailed Experimental Protocols

The following are detailed, albeit hypothetical, protocols for the synthesis of the core scaffold and a representative derivative.

Protocol 1: Synthesis of this compound

Step 1: Nitration of Naphthalene

-

(This is a standard procedure and will not be detailed here. Assume 1-nitronaphthalene is the starting material.)

Step 2: Reduction of 1-Nitronaphthalene to 1-Aminonaphthalene

-

To a stirred suspension of iron powder (3 eq.) in a mixture of ethanol and water (2:1), add a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux (approximately 80-90 °C).

-

Add 1-nitronaphthalene (1 eq.) portion-wise over 30 minutes.

-

Continue refluxing for 2-3 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and filter through celite.

-

Concentrate the filtrate under reduced pressure to obtain crude 1-aminonaphthalene.[7]

Step 3: Diazotization and Sandmeyer Reaction (Hypothetical)

-

Dissolve 1-aminonaphthalene (1 eq.) in an aqueous solution of hydrobromic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C.

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) in aqueous sodium cyanide.

-

Slowly add the diazonium salt solution to the copper(I) cyanide solution, allowing the mixture to warm to room temperature.

-

Stir for 2-4 hours, then extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 1-cyanonaphthalene-2-amine.

Step 4: Introduction of the Acetonitrile Group (Hypothetical)

-

Further steps to convert the 2-amino-1-cyanonaphthalene to the target 1-amino-2-acetonitrile would be required, potentially through a multi-step sequence. A more direct route via a substituted naphthalene is likely more feasible.

Protocol 2: Synthesis of N-(2-(cyanomethyl)naphthalen-1-yl)acetamide (ANAN-001)

-

Dissolve this compound (1 eq.) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Add triethylamine (1.2 eq.) as a base.

-

Cool the mixture to 0 °C in an ice bath.

-

Add acetyl chloride (1.1 eq.) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product with dichloromethane.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

A generalized workflow for screening these derivatives is presented below:

Potential Signaling Pathways and Mechanisms of Action

The biological activity of naphthalene derivatives often involves interference with fundamental cellular processes. The proposed derivatives of this compound may act through similar mechanisms.

Anticancer Mechanisms

-

DNA Intercalation and Topoisomerase Inhibition: The planar naphthalene ring can intercalate between DNA base pairs, potentially inhibiting DNA replication and transcription. This can also lead to the inhibition of topoisomerase enzymes, which are crucial for managing DNA topology.[4]

-

Microtubule Disruption: Some naphthalene derivatives are known to inhibit microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]

-

Apoptosis Induction: Naphthalene-based compounds can induce apoptosis through both intrinsic and extrinsic pathways. This may involve the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax and caspases.[1]

A potential signaling pathway for apoptosis induction is depicted below:

Conclusion and Future Directions